2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8F3N·HCl and a molecular weight of 211.61 g/mol It is an aromatic amine, characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,4,6-trifluorobenzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride: Similar structure but different fluorine substitution pattern.
2-(4-Fluorophenyl)ethan-1-amine: Contains a single fluorine atom instead of three.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Contains a thiophene ring instead of a benzene ring.
Uniqueness
2-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride is unique due to its specific trifluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9ClF3N |
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Molecular Weight |
211.61 g/mol |
IUPAC Name |
2-(2,4,6-trifluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c9-5-3-7(10)6(1-2-12)8(11)4-5;/h3-4H,1-2,12H2;1H |
InChI Key |
FZBIYYKRNJHUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCN)F)F.Cl |
Origin of Product |
United States |
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